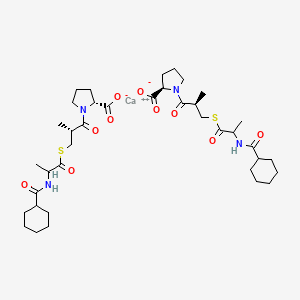
Calcium (S)-1-((S)-3-(((R)-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclohexane carboxamide group, and a thioester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thioester linkage, and the attachment of the cyclohexane carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester linkage can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate
- Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate
Uniqueness
Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring, a cyclohexane carboxamide group, and a thioester linkage
Propiedades
Fórmula molecular |
C38H58CaN4O10S2 |
|---|---|
Peso molecular |
835.1 g/mol |
Nombre IUPAC |
calcium;(2R)-1-[(2R)-3-[2-(cyclohexanecarbonylamino)propanoylsulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13?,15+;/m00./s1 |
Clave InChI |
CUZMQPZYCDIHQL-YTYHDEPNSA-L |
SMILES isomérico |
C[C@@H](CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@@H]2C(=O)[O-].C[C@@H](CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@@H]2C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)

![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

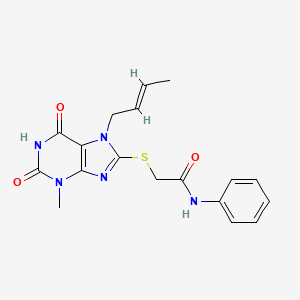
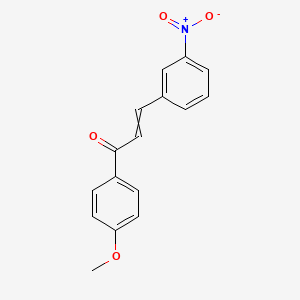
![2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14095029.png)
![2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)](/img/structure/B14095030.png)
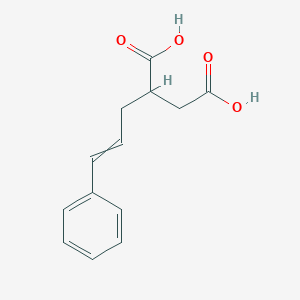
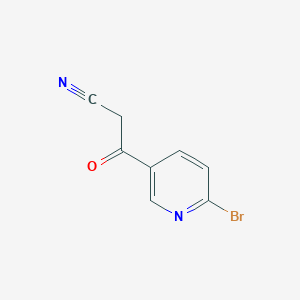
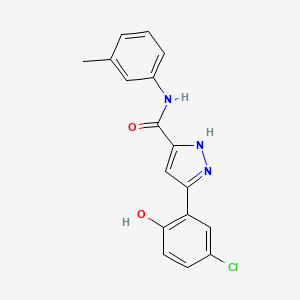
![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
